3-Nitrobenzoic-D4 acid
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Overview
Description
3-Nitrobenzoic-D4 acid is a deuterated derivative of 5-nitrobenzoic acid, where four hydrogen atoms are replaced by deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzoic-D4 acid typically involves the nitration of a deuterated benzoic acid precursor. The process can be summarized as follows:
Deuteration of Benzoic Acid: Benzoic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Nitration: The deuterated benzoic acid is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzoic acid are deuterated using deuterium gas or deuterated solvents.
Nitration in Industrial Reactors: The nitration step is carried out in industrial reactors with precise control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzoic-D4 acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta positions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of Lewis acids.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2,3,4,6-Tetradeuterio-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the carboxylic acid group.
Scientific Research Applications
3-Nitrobenzoic-D4 acid has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a precursor for other deuterated compounds.
Mechanism of Action
The mechanism of action of 3-Nitrobenzoic-D4 acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: A fluorinated analog with different electronic properties.
3-Nitrobenzoic acid: A non-deuterated analog used in various chemical reactions.
4-Nitrobenzoic acid: Another isomer with different substitution patterns.
Uniqueness
3-Nitrobenzoic-D4 acid is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it valuable in studies requiring isotopic labeling and in applications where stability against metabolic processes is crucial.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHTEQTJZKQAQ-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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